molecular formula C21H22N2O5 B2808845 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide CAS No. 851403-76-4

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide

Cat. No.: B2808845
CAS No.: 851403-76-4
M. Wt: 382.416
InChI Key: OETISNCDKHPPNB-UHFFFAOYSA-N
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Description

“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide” is a chemical compound that belongs to the class of quinolones . Quinolones are a type of heterocyclic organic compound with a bicyclic structure, which includes a benzene ring and a pyridine ring . This particular compound has several methoxy groups and an amide group attached to the quinoline structure.


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a bicyclic structure with a benzene ring fused to a pyridine ring . It also has several methoxy groups (-OCH3) and an amide group (-CONH2) attached to the quinoline structure.


Chemical Reactions Analysis

The chemical reactions of quinolones can vary widely depending on the specific structure and functional groups present in the compound . Without specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.

Scientific Research Applications

Psycho- and Neurotropic Properties

A study explored the psycho- and neurotropic properties of novel quinolinone derivatives, identifying compounds with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. These compounds are considered promising for further research as psychoactive substances (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthesis and Catalysis

Another piece of research developed a [Cp*Rh(III)]-catalyzed annulation method for producing 2-aryl quinazolin-4(3H)-one derivatives from N-methoxybenzamide, showing moderate to excellent yields and good functional group tolerance. This process involves regioselective ortho-C–H amidation and cyclization (Xiong, Xu, Sun, & Cheng, 2018).

Disease-Modifying Antirheumatic Drugs

Research on the metabolites of a specific quinolinone derivative highlighted their synthesis and activity. One metabolite demonstrated an anti-inflammatory effect in an adjuvant arthritic rat model, indicating potential as a disease-modifying antirheumatic drug (Baba, Makino, Ohta, & Sohda, 1998).

Chemical Synthesis and Structural Analysis

Studies also include the synthesis of quinolinone derivatives and their structural elucidation. These research efforts contribute to the development of novel compounds with potential pharmacological activities and offer insights into their chemical behavior (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Pharmacological Activities

Quinolinone compounds are examined for their antibacterial, anticancer, and antiviral properties, among others. The structural diversity and modification of these compounds open avenues for new therapeutic agents with varied biological activities (Kwak, Kim, Lee, You, Kim, & Ko, 2015).

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-16-7-5-4-6-14(16)21(25)22-11-10-13-12-15-17(27-2)8-9-18(28-3)19(15)23-20(13)24/h4-9,12H,10-11H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETISNCDKHPPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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